![molecular formula C5H5BO3S B151176 2-Formylthiophene-3-boronic acid CAS No. 4347-31-3](/img/structure/B151176.png)
2-Formylthiophene-3-boronic acid
Overview
Description
2-Formylthiophene-3-boronic acid is a chemical compound that can be used as a substrate in the palladium-Tedicyp catalyzed Suzuki coupling reaction with different aryl bromides . It can also serve as a starting material for the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives, which are known to inhibit PARP-1 .
Chemical Reactions Analysis
2-Formylthiophene-3-boronic acid can participate in Suzuki-Miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It can also be used in the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
2-Formylthiophene-3-boronic acid: is frequently used as a substrate in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in creating carbon-carbon bonds, an essential step in synthesizing various organic compounds. The boronic acid acts as a coupling partner for aryl bromides under palladium catalysis, leading to the formation of biaryl structures which are core components in pharmaceuticals, agrochemicals, and organic materials .
Synthesis of PARP-1 Inhibitors
This compound serves as a starting material for synthesizing 4H-thieno[2,3-c]isoquinolin-5-one derivatives , which are potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 inhibitors have gained attention for their role in treating various cancers, as they interfere with the cancer cell’s ability to repair DNA damage .
Organic Electronics
In the field of organic electronics, 2-Formylthiophene-3-boronic acid is utilized to synthesize phenanthro-dithiophene moieties. These moieties exhibit promising field-effect transistor properties, making them suitable for use in organic semiconductors. Organic semiconductors are crucial for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .
Material Chemistry
The compound is involved in the preparation of boronic acid esters. These esters are significant in material chemistry for creating polymers and co-polymers with unique properties. They can be used to develop smart materials that respond to environmental stimuli, such as changes in pH, temperature, or light .
Chemical Sensing
Due to its ability to form reversible covalent bonds with diols, 2-Formylthiophene-3-boronic acid can be used in designing chemical sensors. These sensors can detect sugars and other biological molecules, making them useful in medical diagnostics and environmental monitoring .
Drug Design and Discovery
The aldehyde functional group in 2-Formylthiophene-3-boronic acid allows for further chemical modifications, making it a valuable intermediate in drug design and discovery. It can be used to introduce thiophene rings into drug molecules, which can enhance the pharmacological properties of the drugs .
Catalysis
This compound can act as a ligand for transition metal catalysts. The thiophene and boronic acid moieties can coordinate to metals, facilitating various catalytic processes. This is particularly useful in asymmetric synthesis, where chiral molecules are produced .
Fluorescent Probes
The thiophene ring system in 2-Formylthiophene-3-boronic acid can be exploited to develop fluorescent probes. These probes are valuable tools in bioimaging and diagnostics, as they can be designed to light up in the presence of specific biomolecules .
Safety And Hazards
properties
IUPAC Name |
(2-formylthiophen-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBENFHSYKBYWJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378453 | |
Record name | 2-Formylthiophene-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylthiophene-3-boronic acid | |
CAS RN |
4347-31-3 | |
Record name | 2-Formylthiophene-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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